Prodilidine hydrochloride
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Overview
Description
Prodilidine hydrochloride is an opioid analgesic that is a ring-contracted analogue of prodine. It has similar analgesic efficacy to codeine but is only about one-third as potent. This compound is known for its low abuse potential, making it a safer alternative for pain management .
Preparation Methods
Prodilidine hydrochloride can be synthesized through various methods. One common synthetic route involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired product . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
Prodilidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents are used to convert the compound into its reduced form.
Scientific Research Applications
Prodilidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of opioid analgesics and their synthetic analogues.
Biology: The compound is used in research to understand the biological pathways and mechanisms of opioid analgesics.
Medicine: this compound is studied for its potential use in pain management, especially in cases where there is a risk of abuse with other opioids.
Industry: The compound is used in the development of safer analgesic drugs with lower abuse potential
Mechanism of Action
Prodilidine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This interaction leads to the activation of the receptor, which in turn inhibits the release of neurotransmitters involved in pain transmission. The molecular targets and pathways involved include the central nervous system’s opioid receptors, which modulate pain perception and response .
Comparison with Similar Compounds
Prodilidine hydrochloride is unique in its low abuse potential compared to other opioid analgesics. Similar compounds include:
Codeine: An opioid analgesic with higher abuse potential.
Morphine: A potent opioid analgesic with significant abuse potential.
Prodine: A ring-contracted analogue of prodilidine with similar analgesic properties but higher potency
This compound stands out due to its balanced efficacy and safety profile, making it a valuable compound in pain management research and application.
Properties
CAS No. |
3734-16-5 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H |
InChI Key |
RBBBYDOGRKOESS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl |
Appearance |
Solid powder |
3734-16-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prodilidine hydrochloride; Prodilidine HCl; A-1981-12; ARC I-O-1; CI 427; CI-427; CL 427; Cogesic; EINECS 223-094-7; NSC 172119. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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